![molecular formula C15H24N2O2S B4879211 N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
N-[3-(1-azepanyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-azepanyl)propyl]benzenesulfonamide, also known as APB, is a chemical compound that has been extensively studied for its potential therapeutic applications. APB belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry due to their diverse pharmacological activities. In
Scientific Research Applications
N-[3-(1-azepanyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the significant areas of research has been in the field of neuroscience, where N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels and receptors in the brain. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been found to be a potent inhibitor of the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory processes.
Mechanism of Action
The mechanism of action of N-[3-(1-azepanyl)propyl]benzenesulfonamide is not fully understood. However, it is believed that N-[3-(1-azepanyl)propyl]benzenesulfonamide exerts its pharmacological effects by modulating the activity of ion channels and receptors in the brain. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to inhibit the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been found to inhibit the activity of the NMDA receptor, which is involved in the regulation of learning and memory processes.
Biochemical and Physiological Effects:
N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(1-azepanyl)propyl]benzenesulfonamide inhibits the activity of the GABA-A receptor and the NMDA receptor. N-[3-(1-azepanyl)propyl]benzenesulfonamide has also been shown to inhibit the activity of the L-type calcium channel, which is involved in the regulation of intracellular calcium levels. In vivo studies have demonstrated that N-[3-(1-azepanyl)propyl]benzenesulfonamide has anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-[3-(1-azepanyl)propyl]benzenesulfonamide in lab experiments is its well-established synthesis method. N-[3-(1-azepanyl)propyl]benzenesulfonamide is also relatively stable and can be stored for an extended period without degradation. However, one of the limitations of using N-[3-(1-azepanyl)propyl]benzenesulfonamide is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-(1-azepanyl)propyl]benzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-[3-(1-azepanyl)propyl]benzenesulfonamide. Another area of research is the identification of the molecular targets of N-[3-(1-azepanyl)propyl]benzenesulfonamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[3-(1-azepanyl)propyl]benzenesulfonamide in the treatment of neurological disorders such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, N-[3-(1-azepanyl)propyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-[3-(1-azepanyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels and receptors in the brain and has been found to have anxiolytic and anticonvulsant effects. Although there are limitations to using N-[3-(1-azepanyl)propyl]benzenesulfonamide in lab experiments, there are several future directions for research that could lead to the development of new therapies for neurological disorders.
Synthesis Methods
The synthesis of N-[3-(1-azepanyl)propyl]benzenesulfonamide involves the reaction of 3-(1-azepanyl)propylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[3-(1-azepanyl)propyl]benzenesulfonamide. The yield of the synthesis method is reported to be around 70%.
properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c18-20(19,15-9-4-3-5-10-15)16-11-8-14-17-12-6-1-2-7-13-17/h3-5,9-10,16H,1-2,6-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNEJTUVCYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(azepan-1-yl)propyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4879130.png)
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
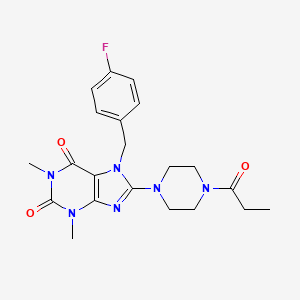
![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)
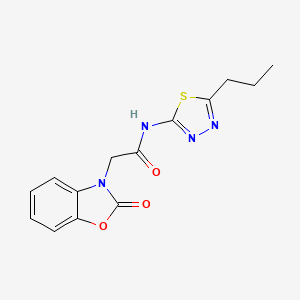
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)
![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)
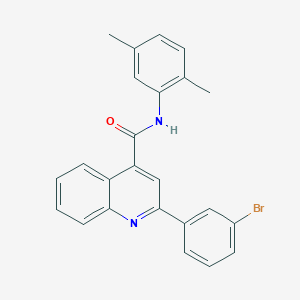
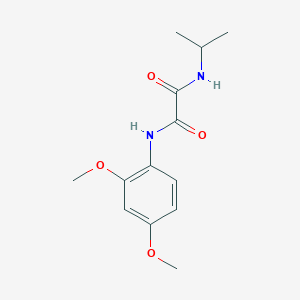

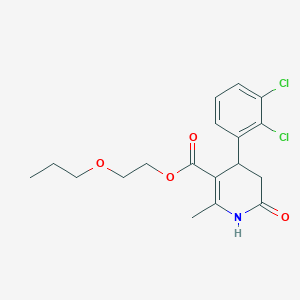
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)